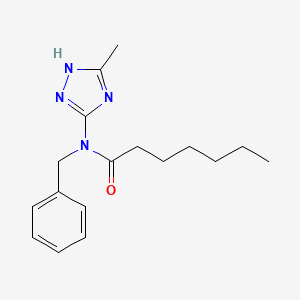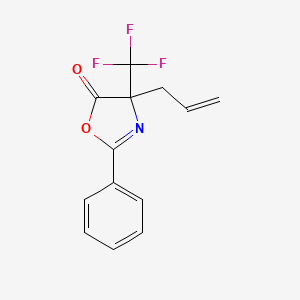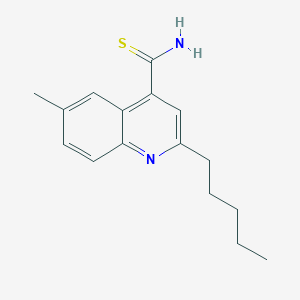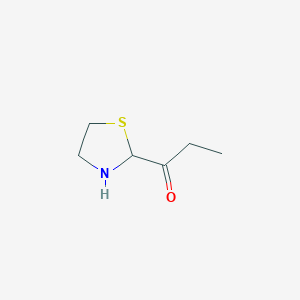
1-(1,3-Thiazolidin-2-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Thiazolidin-2-yl)propan-1-one is a heterocyclic organic compound featuring a thiazolidine ring attached to a propanone group Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: 1-(Thiazolidin-2-yl)propan-1-one can be synthesized through a multi-step process. One common method involves the reaction of 2-aminothiols with aliphatic aldehydes under acidic conditions, leading to the formation of the thiazolidine ring . Another approach involves the use of isothiocyanates and amino alcohols, which undergo cyclization to form the thiazolidine structure .
Industrial Production Methods: Industrial production of 1-(Thiazolidin-2-yl)propan-1-one typically involves optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts such as Lewis acids (e.g., BF3·OEt2) and solvents like N,N-dimethylformamide (DMF) to facilitate the reaction .
化学反応の分析
Types of Reactions: 1-(Thiazolidin-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiazolidin-2-one derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thiazolidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under phase-transfer conditions.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Thiazolidin-2-one derivatives.
Reduction: 1-(Thiazolidin-2-yl)propan-1-ol.
Substitution: Substituted thiazolidine derivatives.
科学的研究の応用
1-(Thiazolidin-2-yl)propan-1-one has several applications in scientific research:
作用機序
The mechanism of action of 1-(Thiazolidin-2-yl)propan-1-one involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, thiazolidine derivatives have been shown to bind to the ligand-binding domain of certain nuclear receptors, influencing gene expression .
類似化合物との比較
Thiazolidin-2,4-dione: A related compound with a similar ring structure but different functional groups.
Thiazolidin-4-one: Another similar compound with variations in the ring structure and substituents.
Uniqueness: 1-(Thiazolidin-2-yl)propan-1-one is unique due to its specific combination of the thiazolidine ring and the propanone group. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
113111-16-3 |
|---|---|
分子式 |
C6H11NOS |
分子量 |
145.23 g/mol |
IUPAC名 |
1-(1,3-thiazolidin-2-yl)propan-1-one |
InChI |
InChI=1S/C6H11NOS/c1-2-5(8)6-7-3-4-9-6/h6-7H,2-4H2,1H3 |
InChIキー |
HNMYDPPZUXKFCS-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1NCCS1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
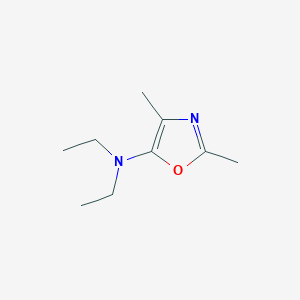
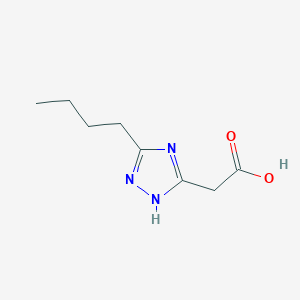
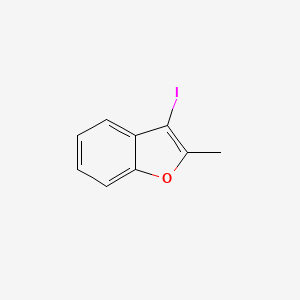
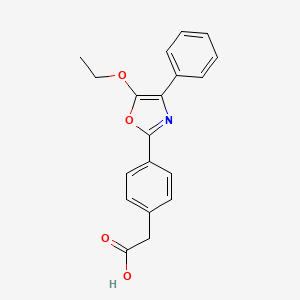
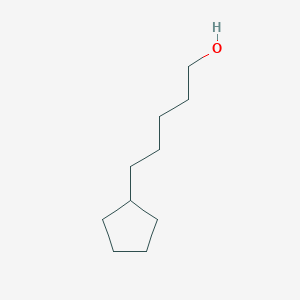
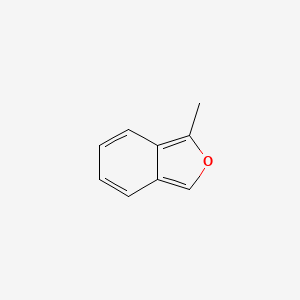
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
